molecular formula C7H15NO5 B13418176 Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside CAS No. 50991-93-0

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside

Cat. No.: B13418176
CAS No.: 50991-93-0
M. Wt: 193.20 g/mol
InChI Key: UCMLSEINWYQAES-BIVRFLNRSA-N
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Description

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is a derivative of mannose, a type of sugar. This compound is characterized by the presence of an amino group replacing a hydroxyl group at the second carbon position of the mannopyranoside ring. It is a significant compound in the field of carbohydrate chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside can be synthesized through the deamination of pyranose amines. One common method involves the reaction of methyl 2-amino-2-deoxy-alpha-D-mannopyranoside with nitrous acid, which results in the formation of methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose and 2-O-methyl-D-glucose in a ratio of approximately 2:1 .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques used in carbohydrate chemistry. These methods ensure the compound’s purity and yield for various applications.

Chemical Reactions Analysis

Types of Reactions

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nitrous Acid: Used in the deamination reaction to produce specific derivatives.

    Ammonia and Hydrazine: Employed in substitution reactions to replace the amino group with other functional groups.

Major Products Formed

  • Methyl 2-deoxy-alpha-D-erythro-hexopyranosid-3-ulose
  • 2-O-methyl-D-glucose

Scientific Research Applications

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl-2-amino-2-deoxy-alpha-D-mannopyranoside involves its interaction with specific enzymes and receptors in biological systems. The amino group at the second carbon position allows it to participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl alpha-D-mannopyranoside
  • Methyl 2-amino-2-deoxy-beta-D-glucopyranoside
  • Methyl 2-amino-2-deoxy-alpha-D-galactopyranoside

Uniqueness

Methyl-2-amino-2-deoxy-alpha-D-mannopyranoside is unique due to its specific structural configuration and the presence of an amino group at the second carbon position. This structural feature allows it to mimic certain biological molecules and participate in unique biochemical reactions, making it valuable for research and industrial applications.

Properties

CAS No.

50991-93-0

Molecular Formula

C7H15NO5

Molecular Weight

193.20 g/mol

IUPAC Name

(2R,3S,4R,5S,6S)-5-amino-2-(hydroxymethyl)-6-methoxyoxane-3,4-diol

InChI

InChI=1S/C7H15NO5/c1-12-7-4(8)6(11)5(10)3(2-9)13-7/h3-7,9-11H,2,8H2,1H3/t3-,4+,5-,6-,7+/m1/s1

InChI Key

UCMLSEINWYQAES-BIVRFLNRSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)N

Canonical SMILES

COC1C(C(C(C(O1)CO)O)O)N

Origin of Product

United States

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